molecular formula C42H86NO7P B6596545 Hydrogenated egg phosphatidylcholine CAS No. 97281-45-3

Hydrogenated egg phosphatidylcholine

Cat. No.: B6596545
CAS No.: 97281-45-3
M. Wt: 748.1 g/mol
InChI Key: VESAHOXANHKSFR-UHFFFAOYSA-N
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Description

Hydrogenated egg phosphatidylcholine is a useful research compound. Its molecular formula is C42H86NO7P and its molecular weight is 748.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liposome-Based Drug Products

Hydrogenated egg phosphatidylcholine (PHEPC) is a key ingredient in the manufacture of liposome-based drug products. PHEPC, created from native egg phosphatidylcholine, undergoes hydrogenation leading to a loss of certain fatty acids and the formation of trans-fatty acid isomers. Liposomes made from PHEPC demonstrate marked phase transitions and increased resistance to oxidation, which is crucial in drug product stability (Lang, Vigo‐Pelfrey, & Martin, 1990).

Stability in Aqueous Dispersions

The stability of PHEPC in aqueous liposome dispersions is influenced by various factors including pH, temperature, and buffer concentration. Notably, PHEPC displays maximum stability around pH 6.5, with general acid-base catalysis observed in different buffers. This stability is essential for maintaining the integrity of liposomes in various pharmaceutical applications (Grit, Zuidam, Underberg, & Crommelin, 1993).

Applications in Medical Fields

PHEPC is used in various medical applications, including cancer therapy, vaccine development, ocular delivery, wound healing, and dermatological applications. Its non-toxic, biodegradable nature, and ability to be produced on a large scale make it a versatile component in these fields (Ahmed et al., 2018).

Impact on Liposome Stability

The ratio of saturated to unsaturated phosphatidylcholines, including PHEPC, affects the stability of liposome-encapsulated substances. By adjusting this ratio and incorporating antioxidants like α-tocopherol, the physical stability and oxidation resistance of liposomes can be optimized, which is crucial for their use in drug delivery and other biomedical applications (Huang, Chung, & Wu, 1998).

Chimeric Liposome Development

PHEPC is used in the development of chimeric liposomes, which are investigated for their physicochemical properties and potential as drug or antigen delivery systems. The inclusion of polymers like Poloxamer P407 in these liposomes can enhance their stability and bioavailability, making them suitable for various therapeutic applications (Tsakiri et al., 2021).

Quantification in Liposomes

The quantification of PHEPC in liposomes is critical for ensuring the correct dosage and effectiveness of liposome-based formulations. Methods involving phospholipase D-based assays have been developed for this purpose, providing a reliable means to measure PHEPC content in various liposomal preparations (Grohganz, Ziroli, Massing, & Brandl, 2003).

Mechanism of Action

Target of Action

Hydrogenated egg phosphatidylcholine (HEPC) primarily targets the cellular membranes . It is a major component of eukaryotic cell membranes and plays a crucial role in maintaining the structural integrity of these membranes .

Mode of Action

HEPC interacts with its targets by integrating into the lipid bilayer of cellular membranes. It forms vesicles or liposomes, which are used for permeability studies . These liposomes can encapsulate therapeutic agents and deliver them to specific sites in the body, enhancing their therapeutic action . For example, gentamicin-loaded liposomes composed of partially this compound showed increased therapeutic action against Klebsiella pneumoniae .

Biochemical Pathways

HEPC affects pathways related to inflammation, cholesterol metabolism, and high-density lipoprotein (HDL) function . It appears to regulate cholesterol absorption and inflammation . It serves as a reservoir for several lipid messengers and is the source of bioactive lipids like lysophosphatidylcholine, phosphatidic acid, diacylglycerol, and arachidonic acid .

Pharmacokinetics

The pharmacokinetics of HEPC is influenced by its formulation. For instance, in a study comparing the pharmacokinetic parameters of doxorubicin sterically stabilized liposomes (Dox-SSL) prepared with hydrogenated and non-hydrogenated egg phosphatidylcholine, it was found that the hydrogenated version resulted in lower clearance and a larger area under the curve, indicating better bioavailability .

Result of Action

The action of HEPC results in beneficial changes in biomarkers related to HDL reverse cholesterol transport . It also influences the absorption of cholesterol, which is widely recognized to influence serum lipids .

Action Environment

The action, efficacy, and stability of HEPC can be influenced by environmental factors. For instance, the liposomal form of HEPC is used in various environments for permeability studies . The stability of HEPC can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Hydrogenated egg phosphatidylcholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipoprotein metabolism, playing a crucial role in the development of atherosclerosis . The nature of these interactions is largely determined by the structure of the phospholipid, particularly the saturation of its fatty acid chains .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with beneficial changes in biomarkers related to high-density lipoprotein (HDL) reverse cholesterol transport .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to have a maximum stability at around pH 6.5 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found that the saturation of egg phosphatidylcholine makes it more effective at inhibiting cholesterol absorption than more unsaturated phosphatidylcholine, such as soy phosphatidylcholine .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it plays a role in the metabolism of lipoproteins, which is crucial for the development of atherosclerosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hydrogenated egg phosphatidylcholine can be achieved through a multi-step process involving the hydrogenation of egg phosphatidylcholine.", "Starting Materials": [ "Egg phosphatidylcholine", "Hydrogen gas", "Catalyst (e.g. palladium on carbon)" ], "Reaction": [ "Egg phosphatidylcholine is dissolved in a suitable solvent (e.g. chloroform) to form a solution.", "Hydrogen gas is bubbled through the solution in the presence of a catalyst (e.g. palladium on carbon).", "The reaction mixture is stirred and heated under pressure (e.g. 50 psi) for several hours.", "The hydrogenation reaction converts the unsaturated fatty acid chains in egg phosphatidylcholine to saturated fatty acid chains, resulting in the formation of Hydrogenated egg phosphatidylcholine.", "The product is isolated and purified using standard techniques (e.g. column chromatography)." ] }

CAS No.

97281-45-3

Molecular Formula

C42H86NO7P

Molecular Weight

748.1 g/mol

IUPAC Name

(3-hexadecanoyloxy-2-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-41(40-50-51(45,46)49-38-36-43(3,4)5)39-48-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3

InChI Key

VESAHOXANHKSFR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCCCCCCCCCCCOC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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